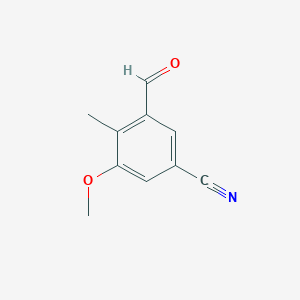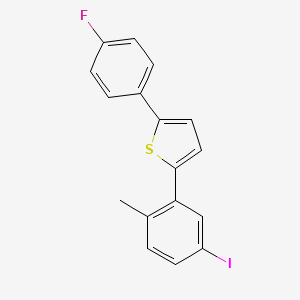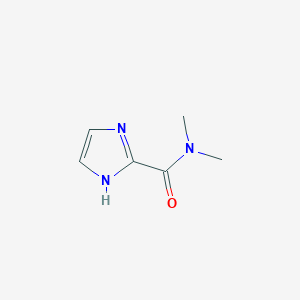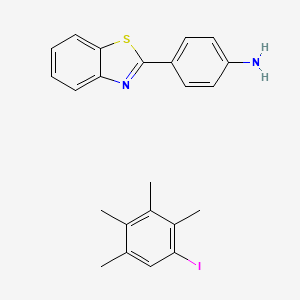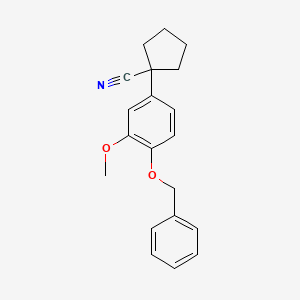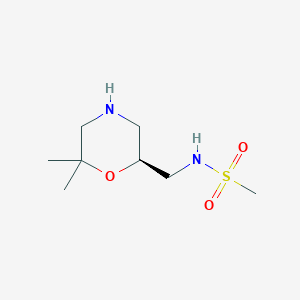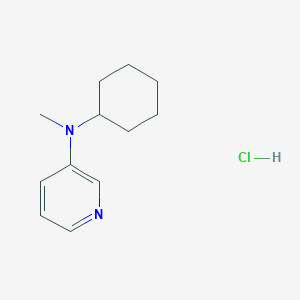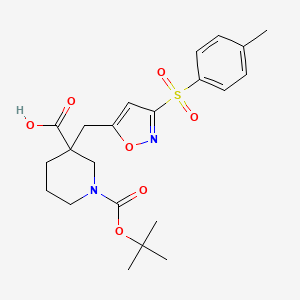
1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a tosylisoxazole moiety, and a carboxylic acid group. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This is usually done via a reaction with tert-butyl chloroformate in the presence of a base.
Attachment of the Tosylisoxazole Moiety: This step involves the reaction of the piperidine derivative with a tosylisoxazole compound under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the isoxazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: Similar structure but lacks the tosylisoxazole moiety.
3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid: Similar structure but lacks the tert-butoxycarbonyl group.
Uniqueness
1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C22H28N2O7S |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
3-[[3-(4-methylphenyl)sulfonyl-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C22H28N2O7S/c1-15-6-8-17(9-7-15)32(28,29)18-12-16(31-23-18)13-22(19(25)26)10-5-11-24(14-22)20(27)30-21(2,3)4/h6-9,12H,5,10-11,13-14H2,1-4H3,(H,25,26) |
Clé InChI |
KNSTVYCLIRMERZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=NOC(=C2)CC3(CCCN(C3)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)
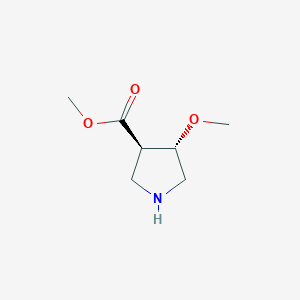
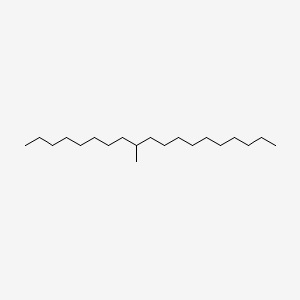
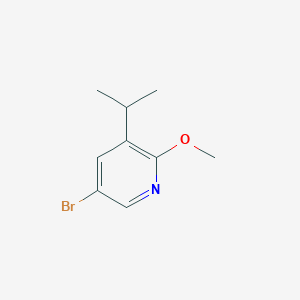

![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
